Metet

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

3736-05-8 |

|---|---|

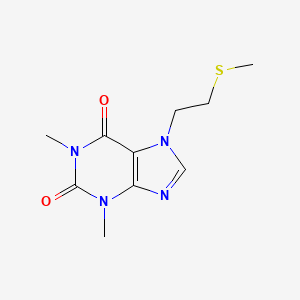

Molekularformel |

C10H14N4O2S |

Molekulargewicht |

254.31 g/mol |

IUPAC-Name |

1,3-dimethyl-7-(2-methylsulfanylethyl)purine-2,6-dione |

InChI |

InChI=1S/C10H14N4O2S/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-5-17-3/h6H,4-5H2,1-3H3 |

InChI-Schlüssel |

JRAVCFJEITZUQS-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCSC |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCSC |

Andere CAS-Nummern |

3736-05-8 |

Synonyme |

7 beta-methylthioethyltheophylline metet |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Mechanisms of Metformin: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin (B114582), a biguanide (B1667054) derivative, remains the first-line oral therapeutic for type 2 diabetes (T2D) globally. Its enduring clinical success is attributed to a robust glucose-lowering effect, a favorable safety profile, and a low cost.[1][2] Beyond its established role in glycemic control, emerging evidence suggests pleiotropic benefits, including potential anti-cancer, anti-inflammatory, and anti-aging properties.[3][4] Despite its widespread use for over six decades, the complete molecular intricacies of metformin's action are still being actively elucidated. This technical guide provides a comprehensive overview of the core molecular mechanisms of metformin, focusing on its primary targets and signaling pathways. We present key quantitative data, detailed experimental protocols for foundational assays, and visual representations of the signaling cascades to facilitate a deeper understanding for research and development professionals.

Core Mechanisms of Action

The therapeutic effects of metformin are not attributed to a single, discrete mechanism but rather a network of interconnected pathways that primarily converge on the liver to reduce hepatic glucose production (HGP).[1][5][6] The principal mechanisms include the inhibition of mitochondrial respiratory chain complex I, subsequent activation of 5' AMP-activated protein kinase (AMPK), a more recently discovered lysosomal pathway, and significant modulation of the gut microbiome.

Inhibition of Mitochondrial Complex I and Alteration of Cellular Energy Status

A cornerstone of metformin's action is its ability to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[7][8] Metformin accumulates in the mitochondrial matrix, a process driven by the mitochondrial membrane potential. This inhibition of Complex I leads to a decreased oxidation of NADH to NAD+, resulting in reduced proton pumping across the inner mitochondrial membrane and a subsequent decrease in ATP synthesis.[8] The net effect is a shift in the cellular energy balance, characterized by an increased AMP/ATP ratio.[7]

It is crucial to note that the concentrations of metformin required to inhibit Complex I in isolated mitochondria are in the millimolar range, whereas therapeutic plasma concentrations are in the micromolar range.[9] However, intra-tissue concentrations, particularly in the liver and gut, can be substantially higher, potentially reaching levels sufficient for Complex I inhibition.[5]

Activation of AMP-Activated Protein kinase (AMPK)

The increase in the cellular AMP/ATP ratio is a primary trigger for the activation of AMPK, a key cellular energy sensor.[4][7] AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits. The binding of AMP to the γ subunit induces a conformational change that promotes the phosphorylation of Thr172 on the α subunit by upstream kinases, most notably the liver kinase B1 (LKB1).[10]

Once activated, AMPK orchestrates a metabolic switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways.[10] Key downstream effects of AMPK activation that contribute to metformin's glucose-lowering action include:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key transcription factors and co-activators involved in the expression of gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[2]

-

Stimulation of Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, leading to increased glucose uptake.[1]

-

Modulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby promoting fatty acid oxidation.[11]

The Lysosomal Pathway: An AMP-Independent Mechanism of AMPK Activation

Recent research has unveiled a novel, AMP-independent mechanism for AMPK activation by metformin that occurs at clinically relevant, lower concentrations.[12][13] This pathway is initiated by metformin binding to presenilin enhancer 2 (PEN2), a subunit of the γ-secretase complex located on the lysosomal membrane.[12][14]

The binding of metformin to PEN2 induces the formation of a complex with ATP6AP1, a subunit of the vacuolar H+-ATPase (v-ATPase).[13][15] This interaction inhibits v-ATPase activity, leading to the recruitment of the AXIN/LKB1 complex to the lysosome, which then phosphorylates and activates AMPK.[9][15] This lysosomal pathway highlights a mechanism by which low-dose metformin can activate AMPK without significantly altering the global cellular AMP/ATP ratio.

Modulation of the Gut Microbiome

The gastrointestinal tract is a significant site of metformin action. A substantial portion of orally administered metformin is not absorbed and accumulates in the gut, where it can profoundly alter the composition and function of the gut microbiota.[16][17] Studies have consistently shown that metformin treatment is associated with an increased abundance of certain beneficial bacteria, such as Akkermansia muciniphila and Escherichia coli, and a decrease in others, including Intestinibacter bartlettii.[3][16]

These alterations in the gut microbiome are thought to contribute to metformin's therapeutic effects through several mechanisms:

-

Increased production of short-chain fatty acids (SCFAs): Metformin promotes the growth of SCFA-producing bacteria. SCFAs, such as butyrate (B1204436) and acetate, can improve glucose homeostasis and insulin (B600854) sensitivity.[17]

-

Enhanced GLP-1 secretion: Metformin can increase the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which in turn enhances insulin secretion and suppresses glucagon (B607659) release.

-

Improved intestinal barrier function: Changes in the gut microbiota may contribute to a healthier gut barrier, reducing low-grade inflammation associated with metabolic diseases.

Quantitative Data on Metformin's Effects

The following tables summarize key quantitative data related to the molecular actions of metformin.

| Parameter | Value | Cell/System Type | Reference |

| AMPK Activation | |||

| EC50 for AMPK Activation | 50 µM (after 7 hours) | Primary Rat Hepatocytes | [1] |

| Fold Increase in AMPK Activity | 1.6-fold (at 20 µM for 39 hours) | Primary Rat Hepatocytes | [1] |

| ~4.7-fold (at 500 µM) | Human Hepatocytes | [7] | |

| Mitochondrial Effects | |||

| Inhibition of Complex I | Requires millimolar concentrations | Isolated Mitochondria | [9] |

| Increase in AMP/ATP ratio | Dose-dependent increase | Rat and Human Hepatocytes | [7] |

| Hepatic Glucose Production | |||

| Reduction in HGP | >60% | Euglycemic clamp study in animals | [18] |

| ~33% | Patients with T2D | [6] | |

| Binding Affinity | |||

| Kd for PEN2 binding | Micromolar levels | In vitro | [12] |

Table 1: Quantitative parameters of metformin's molecular actions.

| Bacterial Genus | Change in Abundance with Metformin | Study Population | Reference |

| Escherichia-Shigella | Increased | Healthy Men & T2D Patients | [19][20] |

| Intestinibacter | Decreased | Healthy Men & T2D Patients | [20] |

| Akkermansia | Increased | T2D Patients | [3] |

| Romboutsia | Decreased | T2D Patients | [19] |

| Bacteroides | Decreased | T2D Patients | [19] |

Table 2: Effects of metformin on the relative abundance of gut microbiota.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of metformin's molecular mechanisms. Below are outlines for key experimental protocols.

Measurement of Mitochondrial Respiration

Objective: To assess the effect of metformin on mitochondrial oxygen consumption, indicative of respiratory chain activity.

Methodology: High-resolution respirometry (e.g., Oroboros Oxygraph).[21]

-

Sample Preparation: Isolate mitochondria from cells or tissues (e.g., liver, skeletal muscle) via differential centrifugation. Alternatively, use saponin-permeabilized cells or tissue fibers to maintain mitochondrial integrity within the cellular context.[22]

-

Respirometry Assay:

-

Suspend the prepared samples in a respiration medium (e.g., MiR05).

-

Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain.

-

State 2 (Leak) Respiration: Add complex I-linked substrates (e.g., pyruvate, glutamate, malate).

-

State 3 (Oxidative Phosphorylation) Respiration: Add ADP to stimulate ATP synthesis.

-

Complex II-linked Respiration: Add a complex II substrate (e.g., succinate) after inhibiting complex I with rotenone.

-

-

Introduce metformin at various concentrations to determine its effect on different respiratory states.

-

Measure the rate of oxygen consumption in real-time.

-

-

Data Analysis: Calculate the respiratory control ratio (RCR) and P/O ratio to assess mitochondrial coupling and efficiency. Compare oxygen consumption rates in the presence and absence of metformin.

AMPK Activity Assay

Objective: To quantify the activation of AMPK in response to metformin treatment.

Methodology: In vitro kinase assay using a synthetic peptide substrate.[1]

-

Cell Lysis and AMPK Immunoprecipitation:

-

Treat cells with metformin for the desired time and concentration.

-

Lyse cells in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitate AMPK from the cell lysate using an antibody specific for the AMPK α subunit.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated AMPK in a kinase assay buffer.

-

Initiate the reaction by adding a synthetic peptide substrate (e.g., SAMS peptide) and [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

-

Measurement of Substrate Phosphorylation:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Express AMPK activity as pmol of phosphate (B84403) incorporated per minute per mg of protein.

Hepatic Glucose Production Assay

Objective: To measure the rate of glucose production from gluconeogenic precursors in primary hepatocytes treated with metformin.

Methodology: Measurement of glucose release into the culture medium.[18][23]

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rodents via collagenase perfusion. Plate the cells and allow them to adhere.

-

Metformin Treatment and Gluconeogenic Stimulation:

-

Pre-treat hepatocytes with metformin at various concentrations.

-

Wash the cells and incubate in a glucose-free medium containing gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).

-

Stimulate gluconeogenesis with agents like glucagon or a cAMP analog (e.g., dibutyryl-cAMP).

-

-

Glucose Measurement:

-

Collect the culture medium at different time points.

-

Measure the glucose concentration in the medium using a glucose oxidase-based assay kit.

-

-

Data Analysis: Normalize the glucose production rate to the total protein content of the cells. Compare the rates of glucose production in metformin-treated versus control cells.

Gut Microbiome Analysis

Objective: To characterize the changes in the composition and function of the gut microbiota following metformin treatment.

Methodology: 16S rRNA gene sequencing and metagenomic sequencing.[16][19]

-

Sample Collection: Collect fecal samples from subjects before and after metformin treatment.

-

DNA Extraction: Extract total microbial DNA from the fecal samples using a commercially available kit.

-

16S rRNA Gene Sequencing:

-

Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using PCR with barcoded primers.

-

Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity).

-

Identify differentially abundant taxa between treatment groups.

-

-

(Optional) Shotgun Metagenomic Sequencing:

-

Sequence the entire genomic DNA from the microbial community.

-

Perform taxonomic and functional profiling to identify the microbial species present and their metabolic potential.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metformin's canonical AMPK activation pathway via mitochondrial complex I inhibition.

Caption: The AMP-independent lysosomal pathway for metformin-induced AMPK activation.

Caption: A generalized experimental workflow for investigating metformin's mechanisms of action.

Conclusion

The molecular mechanism of action of metformin is multifaceted, involving a complex interplay between the inhibition of mitochondrial respiration, the activation of the central metabolic regulator AMPK through both canonical and lysosomal pathways, and a profound influence on the gut microbiome. While the primary glucose-lowering effect is the suppression of hepatic gluconeogenesis, the systemic benefits of metformin likely arise from the integration of its actions in the liver, skeletal muscle, and the gastrointestinal tract. A thorough understanding of these intricate molecular pathways is paramount for the development of novel therapeutics that can replicate or enhance the beneficial effects of metformin for the treatment of T2D and other metabolic diseases. This guide provides a foundational framework for researchers to delve deeper into the molecular pharmacology of this remarkable therapeutic agent.

References

- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Frontiers | Advances in the mechanism of metformin with wide-ranging effects on regulation of the intestinal microbiota [frontiersin.org]

- 4. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 5. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Understanding of Metformin Effect on the Control of Hyperglycemia in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Metformin: update on mechanisms of action on liver diseases [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. PEN2: Metformin’s new partner at lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Metformin Affects Gut Microbiome Composition and Function and Circulating Short-Chain Fatty Acids: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Metformin-induced changes of the gut microbiota in healthy young men: results of a non-blinded, one-armed intervention study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Two Weeks of Metformin Treatment Enhances Mitochondrial Respiration in Skeletal Muscle of AMPK Kinase Dead but Not Wild Type Mice | PLOS One [journals.plos.org]

- 22. Metformin Selectively Attenuates Mitochondrial H2O2 Emission without Affecting Respiratory Capacity in Skeletal Muscle of Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

Metformin's primary and secondary cellular targets

An In-depth Technical Guide on the Primary and Secondary Cellular Targets of Metformin (B114582)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of metformin, the most widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.[1] Delving into its core cellular interactions, this document outlines its primary and secondary targets, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the critical signaling pathways involved.

Executive Summary

Metformin's therapeutic effects, primarily the suppression of hepatic gluconeogenesis and enhancement of peripheral glucose uptake, are rooted in its ability to modulate cellular energy homeostasis.[1] The consensus identifies the mitochondrial respiratory chain Complex I as its primary cellular target.[2][3][4] Inhibition of Complex I leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio, which acts as a critical signal for energy stress.[1][5]

This change in the cellular energy state triggers the activation of the main secondary target, 5' AMP-activated protein kinase (AMPK) , a master regulator of metabolism.[5][6] More recent evidence has uncovered an alternative, AMP-independent mechanism for AMPK activation involving a direct interaction with Presenilin Enhancer 2 (PEN2) on the lysosomal surface, particularly at lower, clinically relevant concentrations of metformin.[7][8] Additionally, metformin has been shown to antagonize glucagon (B607659) signaling by reducing cyclic AMP (cAMP) levels.[9][10]

Primary Cellular Target: Mitochondrial Complex I

The most robustly supported primary target of metformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3][11] Metformin's interaction with Complex I is a mild and reversible inhibition.[2][12] This action reduces the oxidation of NADH, decreases the proton gradient across the inner mitochondrial membrane, and lowers the overall rate of oxygen consumption, thereby curtailing ATP production.[3]

The precise binding site on Complex I remains under investigation, but it is believed to involve core subunits common across species.[12] The inhibitory effect of metformin on Complex I is a central event that initiates the cascade of its metabolic consequences.[2][4]

Signaling Pathway: Complex I Inhibition to AMPK Activation

The inhibition of mitochondrial Complex I by metformin directly alters the cell's energy charge, characterized by a decreased ATP level and an increased AMP level. This elevated AMP:ATP ratio is the canonical trigger for the activation of AMPK.[1][5] The upstream serine/threonine kinase, Liver Kinase B1 (LKB1), is essential for this activation, phosphorylating the α-catalytic subunit of AMPK at threonine-172.[1]

Secondary Cellular Targets and Pathways

The activation of AMPK is the principal secondary event, mediating most of metformin's downstream effects. However, other targets and pathways contribute to its pleiotropic actions.

AMP-Activated Protein Kinase (AMPK)

Once activated, AMPK acts as a metabolic fulcrum, switching off ATP-consuming anabolic pathways while activating ATP-producing catabolic pathways.[1] Key downstream effects relevant to diabetes include:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and regulates transcription factors and coactivators, such as CREB-regulated transcription coactivator 2 (CRTC2), leading to the transcriptional repression of key gluconeogenic enzymes like Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1]

-

Increased Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, enhancing insulin-independent glucose uptake.[9]

-

Modulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis and promoting fatty acid oxidation.[13]

Lysosomal Pathway via PEN2

Recent studies have identified a novel, AMP-independent mechanism for AMPK activation, particularly at lower, clinically relevant metformin concentrations.[7]

-

Direct Binding to PEN2: Metformin directly binds to Presenilin Enhancer 2 (PEN2), a subunit of the γ-secretase complex located on the lysosomal membrane.[7][14]

-

Inhibition of v-ATPase: The metformin-bound PEN2 interacts with ATP6AP1, a subunit of the vacuolar-type H+-ATPase (v-ATPase), inhibiting the proton pump.[7][15]

-

Lysosomal AMPK Activation: This inhibition triggers a signaling cascade on the lysosomal surface, involving the recruitment of the LKB1 kinase, which then activates AMPK.[16][17]

This pathway highlights a mechanism where metformin can activate AMPK without causing significant changes in the global cellular AMP:ATP ratio.[7]

Inhibition of Glucagon Signaling

Metformin also counteracts the effects of the hormone glucagon, which raises blood glucose levels. It achieves this by inhibiting adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[9][10] This decrease in cAMP reduces the activity of Protein Kinase A (PKA), a key mediator of glucagon's effects on gluconeogenic gene expression.[18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, demonstrating the dose-dependent effects of metformin. It is critical to note that effective concentrations vary significantly between in vitro models (isolated mitochondria vs. intact cells) and in vivo conditions.

Table 1: IC50 Values for Metformin's Inhibitory Effects

| Target/Process | System | IC50 Value | Reference(s) |

|---|---|---|---|

| Mitochondrial Complex I | Isolated Mitochondria / SMPs | 19 - 79 mM | [11] |

| Mitochondrial Complex I | Intact Hepatocytes | Micromolar (µM) range | [3][4] |

| Cell Growth Inhibition | B-lymphoma cell lines | 8.5 - 20.8 mM | [19] |

| Cell Growth Inhibition | CSF3R T618I Cells (48h) | 1.3 mM |[20] |

Table 2: Effects of Metformin on Cellular Energy Status

| Cell Type | Metformin Conc. | Duration | Change in AMP:ATP Ratio | Reference(s) |

|---|---|---|---|---|

| Primary Rat Hepatocytes | 0.5 - 1 mM | 3 - 24 h | Significant Increase | [5] |

| Primary Human Hepatocytes | 500 µM | 24 h | ~69% Increase | [5] |

| Primary Hepatocytes | ≤ 80 µM | 24 h | No significant change | [21] |

| Primary Hepatocytes | 1 mM | 3 h | Significant Increase |[21] |

Key Experimental Protocols

Accurate investigation of metformin's effects requires robust and well-defined experimental methodologies. Below are detailed protocols for essential assays.

Western Blot for AMPK Activation

This protocol determines the activation state of AMPK by measuring its phosphorylation at Thr172 relative to total AMPK protein.[1]

-

Cell Lysis: Treat cells with metformin for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-20% tris-glycine gel and transfer to a PVDF membrane.[22]

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172).[1]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[1]

-

Normalization: Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.[1]

Measurement of Mitochondrial Respiration

This assay assesses the direct effect of metformin on mitochondrial function using high-resolution respirometry (e.g., Oroboros Oxygraph).[22][23]

-

Cell Permeabilization: Harvest cells and permeabilize the plasma membrane with a mild detergent like digitonin (B1670571) (10 µg/ml), leaving mitochondrial membranes intact.[22]

-

Respirometry: Add permeabilized cells to the respirometer chamber containing a respiration buffer.

-

Substrate Addition (Complex I): Initiate Complex I-driven respiration by adding substrates such as glutamate (B1630785) and malate.[22]

-

Metformin Titration: Add metformin at various concentrations to measure its inhibitory effect on oxygen consumption.

-

Substrate Addition (Other Complexes): Subsequently, add succinate (B1194679) (for Complex II) and TMPD/ascorbate (for Complex IV) along with specific inhibitors (rotenone for Complex I) to assess the specificity of metformin's effect.[22]

Determination of Cellular Adenine Nucleotides (AMP/ATP Ratio)

This protocol quantifies the cellular energy state.

-

Sample Preparation: After metformin treatment, rapidly quench metabolic activity and extract nucleotides by adding ice-cold 1 N perchloric acid to the cell culture plate.[21]

-

Neutralization: Sonicate the samples, centrifuge to remove debris, and neutralize the supernatant with cold K2CO3.[21]

-

Quantification:

-

HPLC: The gold standard method involves separating and quantifying ATP, ADP, and AMP using high-performance liquid chromatography.[24]

-

Luminometric Kits: Alternatively, use commercially available luciferin/luciferase-based assay kits to measure ATP concentrations. ADP and AMP levels can be determined by enzymatic conversion to ATP followed by measurement.[21]

-

Conclusion

Metformin exerts its therapeutic benefits through a multi-targeted approach centered on the modulation of cellular energy metabolism. Its primary, albeit weak, inhibition of mitochondrial Complex I remains the cornerstone of its mechanism, leading to the activation of the critical energy sensor AMPK.[3][4][5] The discovery of the PEN2-mediated lysosomal pathway provides a more nuanced understanding of how metformin can activate AMPK at lower, clinically relevant doses without inducing significant energetic stress.[7] Furthermore, its ability to counteract glucagon signaling adds another layer to its glucose-lowering efficacy.[10] For drug development professionals, understanding these distinct but interconnected pathways is crucial for designing next-generation therapeutics that can replicate or enhance metformin's beneficial metabolic effects while minimizing potential side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Metformin targets mitochondrial complex I to lower blood glucose levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 4. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PEN2: Metformin’s new partner at lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]

- 12. portlandpress.com [portlandpress.com]

- 13. droracle.ai [droracle.ai]

- 14. Low-dose metformin and PEN2-dependent lysosomal AMPK activation: benefits outnumber side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metformin Activates AMPK through the Lysosomal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Metformin and Insulin Suppress Hepatic Gluconeogenesis by Inhibiting cAMP Signaling Through Phosphorylation of CREB Binding Protein (CBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mitochondrial Complex I Inhibition by Metformin Limits Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

Investigating the Pleiotropic Effects of Metformin Beyond Diabetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metformin (B114582), a cornerstone in the management of type 2 diabetes for decades, is increasingly recognized for its therapeutic potential far beyond glycemic control. A growing body of preclinical and clinical evidence highlights its pleiotropic effects across a spectrum of age-related diseases, including cancer, cardiovascular disorders, neurodegeneration, and conditions linked to cellular senescence. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these effects, with a focus on both AMP-activated protein kinase (AMPK)-dependent and -independent signaling pathways. We present a compilation of quantitative data from key studies, detailed experimental protocols for reproducing pivotal findings, and visual representations of the core signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Metformin's primary antihyperglycemic action involves the suppression of hepatic gluconeogenesis.[1] However, its influence extends to a multitude of cellular processes, positioning it as a candidate for drug repurposing in various non-diabetic conditions.[1][2] The diverse biological activities of metformin are largely attributed to its ability to modulate cellular energy homeostasis, inflammation, and stress responses.[3][4] This guide delves into the multifaceted mechanisms of metformin, offering a technical resource for the scientific community to explore its broader therapeutic applications.

Core Mechanisms of Action: Beyond Glycemic Control

Metformin's pleiotropic effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[1][2] However, evidence also points to several AMPK-independent mechanisms that contribute to its wide-ranging pharmacological profile.

AMPK-Dependent Pathways

Metformin inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio.[5] This shift in cellular energy status allosterically activates AMPK.[5] Once activated, AMPK orchestrates a cascade of downstream effects:

-

Inhibition of mTORC1 Signaling: AMPK activation leads to the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the Rheb GTPase, a critical activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[6] AMPK can also directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition.[7] The downregulation of mTORC1 signaling, a central regulator of cell growth and proliferation, is a key mechanism behind metformin's anti-cancer effects.[6][8]

-

Modulation of Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, metformin promotes the initiation of this cellular recycling process.[9] Enhanced autophagy contributes to the clearance of damaged organelles and aggregated proteins, a process implicated in both anti-aging and neuroprotective effects.[9][10]

-

Suppression of Inflammatory Pathways: AMPK activation can inhibit the pro-inflammatory NF-κB signaling pathway.[4][11] This anti-inflammatory action is central to metformin's protective effects in cardiovascular and neurodegenerative diseases.[3][12]

AMPK-Independent Pathways

Metformin also exerts its effects through mechanisms that are not reliant on AMPK activation:

-

Rag GTPase-Dependent Inhibition of mTORC1: Metformin can inhibit mTORC1 signaling independently of AMPK by affecting the Rag GTPases, which are crucial for sensing amino acid availability and activating mTORC1 at the lysosomal surface.[6]

-

Modulation of the Gut Microbiota: Metformin significantly alters the composition and function of the gut microbiome.[13][14][15] Studies have shown an increase in the abundance of beneficial bacteria such as Akkermansia muciniphila and short-chain fatty acid (SCFA)-producing bacteria.[13][16] These changes in the gut microbiota are thought to contribute to metformin's metabolic and anti-inflammatory effects.

-

Reduction of Oxidative Stress: Metformin has been shown to reduce the production of reactive oxygen species (ROS) and enhance antioxidant defense mechanisms, contributing to its neuroprotective and cardioprotective properties.[12][17]

Quantitative Data on Metformin's Pleiotropic Effects

The following tables summarize quantitative data from various preclinical and clinical studies, highlighting the diverse therapeutic effects of metformin.

Table 1: Anti-Cancer Effects of Metformin

| Cancer Type | Model System | Metformin Concentration/Dose | Observed Effect | Reference |

| Bladder Cancer | 5637 and T24 cell lines | 5 mM | 46% and 23% decrease in cell viability, respectively. | [18] |

| Osteosarcoma | KHOS/NP xenograft model | 250 mg/kg/day | Inhibition of tumor growth. | [19] |

| Pancreatic Cancer | PANC-1 and MIAPaCa-2 cells | 0.1-0.5 mM | Blocked stimulation of DNA synthesis and anchorage-dependent/independent growth. | [18] |

| Various Cancers | Clinical Studies (Meta-analysis) | N/A | 30% reduction in cancer incidence. | [16] |

| Pheochromocytoma | PC12 cells | Dose-dependent | Reduced cell viability and proliferation. | [20] |

Table 2: Cardiovascular Protective Effects of Metformin

| Condition | Study Population/Model | Metformin Dose | Key Finding | Reference |

| Type 2 Diabetes | UKPDS | Max 2550 mg/day | 30% lower risk of all macrovascular diseases. | [21] |

| Coronary Artery Disease (non-diabetic) | MET-REMODEL trial | 1 g/day | Reduction in left ventricular mass. | [21] |

| Type 2 Diabetes & COPD | Retrospective cohort | N/A | aHR for composite cardiovascular events: 0.51 (95% CI 0.48–0.53). | [22] |

| Prediabetes | DPP/DPPOS | 850 mg twice daily | No significant reduction in major CV events over 21 years. | [23][24] |

| Type 2 Diabetes | Meta-analysis | N/A | All-cause mortality RR: 0.96 (95% CI 0.84, 1.09); MI RR: 0.89 (95% CI 0.75, 1.06). | [25] |

Table 3: Anti-Aging and Neuroprotective Effects of Metformin

| Area of Study | Model System | Metformin Dose/Concentration | Outcome | Reference |

| Aging | 129/Sv mice (neonatal treatment) | 100 mg/kg | +20% increase in life expectancy in males. | [26][27] |

| Stroke | Rodent models (meta-analysis) | Various | Improved neurological score, reduced infarct size and brain water content. | [2] |

| Neuroinflammation | Rodent stroke model | N/A | Decreased total and activated microglia, increased IL-10. | [3] |

| Oxidative Stress | Ischemia/Reperfusion mouse model | 200 mg/kg | Reduced MDA and NO, increased GSHPx and SOD. | [28] |

| Cellular Senescence | Human Lens Epithelial B3 Cells | 0.5, 1.0, 2.0 mM | Prevention of H₂O₂-induced senescence. | [9] |

Table 4: Effects of Metformin on Gut Microbiota

| Study Population | Duration of Treatment | Key Changes in Gut Microbiota | Reference |

| Healthy young men | 18 weeks | Increase in Escherichia/Shigella; Decrease in Intestinibacter. | [6] |

| Type 2 Diabetes patients | 4 months | Increase in Escherichia and Akkermansia muciniphila; Decrease in Intestinibacter. | [13] |

| Healthy mice | 30 days | Enrichment of Verrucomicrobiaceae and Prevotellaceae; Depletion of Lachnospiraceae and Rhodobacteraceae. | [29] |

| Type 2 Diabetes patients | 3 months | Decrease in Firmicutes to Bacteroidetes ratio; Increase in Escherichia-Shigella; Decrease in Romboutsia and Pseudomonas. | [14] |

| BKS db diabetic mice | 7 weeks | Increased abundance of Lachnospiraceae and Bacteroides. | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of metformin's pleiotropic effects.

In Vitro Cancer Cell Proliferation Assay

Objective: To assess the dose-dependent effect of metformin on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., RPMI 1640 or MEM with 10% FBS, L-glutamine, penicillin/streptomycin)

-

Metformin hydrochloride stock solution (dissolved in sterile water or DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[30]

-

Metformin Treatment: Prepare serial dilutions of metformin in complete culture medium to achieve final concentrations ranging from micromolar to millimolar (e.g., 5 mM, 10 mM, 20 mM, 30 mM).[31] Remove the overnight culture medium from the cells and add 100 µL of the metformin-containing medium to the respective wells. Include a vehicle control group (medium with the same concentration of solvent used for the metformin stock).

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours).[31]

-

MTT Assay: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of AMPK and mTOR Pathway Activation

Objective: To determine the effect of metformin on the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.

Materials:

-

Cell or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[13]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step.

-

Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[13]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Assessment of Cellular Senescence (SA-β-gal Staining)

Objective: To evaluate the effect of metformin on cellular senescence.

Materials:

-

Cultured cells (e.g., human fibroblasts, endothelial cells)

-

Metformin

-

Senescence-Associated β-Galactosidase Staining Kit (containing fixative solution, staining solution, and X-gal)

-

Microscope

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with metformin at the desired concentration and duration.[32]

-

Fixation: Wash the cells with PBS and fix with the provided fixative solution for 10-15 minutes at room temperature.[32]

-

Washing: Wash the cells twice with PBS.

-

Staining: Add the SA-β-gal staining solution (at pH 6.0) to the cells and incubate overnight at 37°C in a dry incubator (no CO₂).[32]

-

Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantification: Count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of senescent cells.[32]

Analysis of Gut Microbiota Composition by 16S rRNA Sequencing

Objective: To characterize the changes in the gut microbial community in response to metformin treatment.

Materials:

-

Fecal samples from control and metformin-treated subjects (animal or human)

-

DNA extraction kit

-

Primers for amplifying the V3-V4 hypervariable regions of the 16S rRNA gene

-

PCR reagents

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME, Mothur)

Procedure:

-

Fecal Sample Collection and DNA Extraction: Collect fecal samples and immediately store them at -80°C. Extract microbial DNA using a commercially available kit.

-

16S rRNA Gene Amplification: Amplify the V3-V4 regions of the 16S rRNA gene using PCR with specific primers.[16]

-

Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and perform paired-end sequencing on a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Quality Control: Filter raw sequencing reads to remove low-quality sequences.

-

OTU Clustering: Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.[29]

-

Taxonomic Assignment: Assign taxonomy to the OTUs by comparing their sequences to a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) metrics.

-

Statistical Analysis: Identify differentially abundant taxa between the control and metformin-treated groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Metformin's activation of the AMPK pathway and subsequent inhibition of mTORC1 signaling.

Caption: Metformin's anti-inflammatory effect through the AMPK-mediated inhibition of the NF-κB pathway.

Caption: A simplified experimental workflow for analyzing gut microbiota changes with metformin.

Conclusion

The evidence strongly suggests that metformin's therapeutic reach extends well beyond its established role in diabetes management. Its ability to modulate fundamental cellular processes, including energy metabolism, inflammation, and autophagy, through both AMPK-dependent and -independent mechanisms, provides a compelling rationale for its investigation in a variety of non-diabetic conditions. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the pleiotropic potential of this remarkable drug. Future prospective, randomized controlled trials are warranted to definitively establish the clinical efficacy of metformin in these expanded therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]

- 7. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effect of Metformin on Cardiac Metabolism and Longevity in Aged Female Mice [frontiersin.org]

- 9. basic.medscimonit.com [basic.medscimonit.com]

- 10. Metformin Inhibits Cell Proliferation, Migration and Invasion by Attenuating CSC Function Mediated by Deregulating miRNAs in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Neuroprotective Effects of Metformin Through the Modulation of Neuroinflammation and Oxidative Stress [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. 16S rRNA Sequencing and Metagenomics Study of Gut Microbiota: Implications of BDB on Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. Metformin Disrupts Crosstalk Between G protein-Coupled Receptor and Insulin Receptor Signaling Systems and Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. wjgnet.com [wjgnet.com]

- 21. Protective effects of metformin in various cardiovascular diseases: Clinical evidence and AMPK‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 23. Anti‑inflammatory effect of metformin against an experimental model of LPS‑induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of Metformin and Lifestyle Interventions on CV Events From the Diabetes Prevention Program and Its Outcome Study - American College of Cardiology [acc.org]

- 25. researchgate.net [researchgate.net]

- 26. isiena.com.mx [isiena.com.mx]

- 27. researchgate.net [researchgate.net]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Metformin and proliferation of cancer cell lines [termedia.pl]

- 31. Metformin and proliferation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Metformin suppresses vascular smooth muscle cell senescence by promoting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

The Ascent of Metformin: A Therapeutic Journey from Herbal Remedy to First-Line Diabetes Treatment

An In-depth Technical Guide on the Discovery and Historical Development of Metformin (B114582)

Introduction

Metformin, a cornerstone in the management of type 2 diabetes, boasts a rich and fascinating history that traces back to traditional herbal medicine. Its evolution from a plant extract to a globally prescribed pharmaceutical is a testament to centuries of observation, scientific inquiry, and clinical validation. This technical guide provides a comprehensive overview of the discovery and historical development of metformin, detailing key experiments, quantitative outcomes, and the elucidation of its primary mechanism of action for researchers, scientists, and drug development professionals.

From Folk Medicine to Chemical Synthesis: The Early Years

The story of metformin begins with the purple-flowered plant, Galega officinalis, commonly known as goat's rue or French lilac. For centuries in medieval Europe, this plant was used in folk medicine to treat a variety of ailments, including symptoms now associated with diabetes, such as frequent urination.[1][2]

The glucose-lowering properties of Galega officinalis were first scientifically documented in 1918 when guanidine (B92328) was identified as the active, albeit toxic, component responsible for this effect.[1][2] This discovery spurred interest in synthesizing less toxic guanidine derivatives.

In 1922, Emil Werner and James Bell at Trinity College, Dublin, first described the synthesis of dimethylbiguanide, the compound that would later be named metformin.[3][4] However, its therapeutic potential remained unrecognized for several decades.

A pivotal moment in metformin's early history occurred in 1929, when Karl Slotta and Rudolf Tschesche in Germany, while investigating biguanide (B1667054) analogs, discovered the potent glucose-lowering effects of metformin in rabbits.[5][6] Their findings, however, were largely overshadowed by the concurrent discovery and clinical introduction of insulin (B600854).[5]

It wasn't until the 1940s that interest in metformin was rekindled. During the search for antimalarial drugs, metformin was synthesized again and subsequently investigated for other properties.[1][2] In 1957, the French physician Jean Sterne, building upon the earlier findings and his own research, conducted the first clinical trials in humans and recognized metformin's therapeutic potential for treating diabetes.[1][2][5] He aptly named the drug "Glucophage," meaning "glucose eater."[5]

Key Experimental Protocols

Initial Synthesis of Metformin Hydrochloride (Werner and Bell, 1922)

The original synthesis of metformin hydrochloride involved the reaction of dimethylamine (B145610) hydrochloride with dicyandiamide.[3][4]

-

Reactants: Dimethylamine hydrochloride and 2-cyanoguanidine (dicyandiamide).

-

Solvent: Toluene.

-

Procedure: Equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine are dissolved in toluene. The mixture is heated, leading to a reaction that forms metformin. Upon cooling, metformin hydrochloride precipitates out of the solution.

-

Yield: This one-pot reaction is noted for its high efficiency, with reported yields of up to 96%.[3]

Early Investigation of Glucose-Lowering Effects (Slotta and Tschesche, 1929)

-

Animal Model: Rabbits.

-

Substances Tested: A series of biguanide derivatives, including metformin.

-

Procedure: The compounds were administered to the rabbits, and blood glucose levels were monitored over time to determine the extent and duration of the glucose-lowering effect.

-

Key Finding: Metformin was identified as the most potent of the biguanide analogs tested in reducing blood glucose levels in rabbits.[5][6]

First Human Clinical Trials (Jean Sterne, 1957)

Jean Sterne's pioneering clinical studies in the 1950s established metformin's efficacy in treating diabetes in humans.

-

Study Population: Patients with type 2 diabetes.

-

Intervention: Administration of metformin (then known as dimethylbiguanide).

-

Primary Outcome: Reduction in blood glucose levels.

-

Key Findings: Sterne's studies demonstrated that metformin effectively lowered blood glucose in diabetic patients without causing hypoglycemia, a significant advantage over existing therapies like insulin and sulfonylureas.[1][2][5]

Quantitative Data from Seminal Clinical Trials

The United Kingdom Prospective Diabetes Study (UKPDS) was a landmark long-term study that solidified metformin's place as a first-line treatment for type 2 diabetes, particularly in overweight patients. The results from the metformin-specific arm of the study, UKPDS 34, were published in 1998.

| Outcome Measure | Conventional Therapy (Diet Alone) | Intensive Therapy (Metformin) | Risk Reduction with Metformin | p-value |

| Any Diabetes-Related Endpoint | 32% | 0.0023 | ||

| Diabetes-Related Death | 42% | 0.017 | ||

| All-Cause Mortality | 36% | 0.011 | ||

| Myocardial Infarction | 39% | 0.01 | ||

| Stroke | 41% | Not Significant | ||

| Microvascular Disease | 29% | Not Significant | ||

| Median HbA1c | 8.0% | 7.4% |

Data from the UK Prospective Diabetes Study 34 (UKPDS 34).[7][8]

Elucidation of the Mechanism of Action: The Role of AMPK

For many years, the precise molecular mechanism of metformin's action remained elusive. A major breakthrough came with the discovery of its effect on 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.

It is now understood that metformin's primary effect is the mild and transient inhibition of mitochondrial respiratory chain complex I in hepatocytes.[9] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.

Experimental Evidence for AMPK Activation

The activation of AMPK by metformin has been demonstrated through various experimental techniques, most notably Western blotting.

-

Principle: Western blotting allows for the detection of specific proteins in a sample and can be used to assess their post-translational modifications, such as phosphorylation.

-

Protocol Outline:

-

Cell Culture and Treatment: Hepatocytes (e.g., HepG2 cells) or other relevant cell types are cultured and treated with varying concentrations of metformin for specific durations.

-

Protein Extraction: Cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of AMPK at threonine 172 (p-AMPKα Thr172), which is indicative of its activation. A separate incubation with an antibody for total AMPKα is performed for normalization.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

-

-

Expected Result: A dose- and time-dependent increase in the band intensity corresponding to p-AMPKα (Thr172) relative to total AMPKα is observed in metformin-treated cells, confirming AMPK activation.[9]

Visualizations

Historical Development of Metformin

Caption: A timeline of the key milestones in the discovery and development of metformin.

Metformin Signaling Pathway

Caption: The primary signaling pathway of metformin in hepatocytes, leading to reduced blood glucose.

Conclusion

The journey of metformin from a traditional herbal remedy to a first-line therapeutic for type 2 diabetes is a remarkable story of scientific discovery and clinical validation. Its history underscores the importance of investigating natural products for therapeutic leads and the value of long-term clinical studies in establishing the efficacy and safety of a drug. The elucidation of its primary mechanism of action through the activation of AMPK has not only provided a deeper understanding of its glucose-lowering effects but has also opened up new avenues of research into its potential benefits in other conditions, including cancer and aging. Metformin's enduring legacy is a testament to its robust efficacy, favorable safety profile, and the continuous scientific inquiry it inspires.

References

- 1. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. Metformin (Chapter 9) - Managing Discovery in the Life Sciences [cambridge.org]

- 5. Metformin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Core Downstream Signaling Pathways of Metformin: A Technical Guide

Affiliation: Google Research

Abstract

Metformin (B114582) is the most widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes (T2D). Its therapeutic efficacy is primarily attributed to the suppression of hepatic gluconeogenesis and the enhancement of peripheral glucose uptake. At the heart of its molecular action is the activation of 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor. However, a growing body of evidence reveals a complex network of both AMPK-dependent and AMPK-independent downstream signaling pathways that contribute to its pleiotropic effects, extending to cancer, inflammation, and lipid metabolism. This technical guide provides a detailed exploration of these core signaling cascades, supported by quantitative data, in-depth experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Metformin, a biguanide (B1667054) derivative, has been a cornerstone of T2D management for decades. Its primary clinical outcomes include reduced hepatic glucose production and improved insulin (B600854) sensitivity in peripheral tissues. Beyond its effects on glucose homeostasis, large-scale studies have suggested potential roles for metformin in reducing cancer risk and improving outcomes in various inflammatory and cardiovascular diseases. These diverse biological activities stem from its ability to modulate a complex and interconnected network of intracellular signaling pathways.

The central event in metformin's mechanism of action is the inhibition of Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio, which is the canonical activator of AMPK. Activated AMPK, a heterotrimeric serine/threonine kinase, acts as a master regulator of metabolism, switching off anabolic (ATP-consuming) processes like gluconeogenesis, protein synthesis, and lipid synthesis, while promoting catabolic (ATP-producing) pathways such as fatty acid oxidation and glucose uptake.

This guide will dissect the major downstream signaling pathways affected by metformin, presenting them in two main categories: AMPK-dependent and AMPK-independent mechanisms.

AMPK-Dependent Signaling Pathways

The activation of AMPK by metformin initiates a cascade of phosphorylation events that regulate numerous downstream targets. This is the most extensively studied mechanism of metformin's action.

Inhibition of Hepatic Gluconeogenesis

A primary glucose-lowering effect of metformin is the suppression of glucose production in the liver. Activated AMPK phosphorylates and inhibits several key players in the gluconeogenic pathway.

-

CREB-Regulated Transcription Coactivator 2 (CRTC2): AMPK phosphorylates CRTC2, promoting its sequestration in the cytoplasm and preventing its interaction with the transcription factor CREB. This leads to the transcriptional repression of key gluconeogenic enzymes, including Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): While metformin can increase the expression of PGC-1α mRNA, it simultaneously down-regulates the transcription factors that mediate PGC-1α's effect on gluconeogenic genes, such as HNF4α and FOXO1.

Regulation of mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Metformin, via AMPK, inhibits mTORC1 signaling.

-

Tuberous Sclerosis Complex (TSC) 2: AMPK directly phosphorylates TSC2, activating the TSC complex (a heterodimer of TSC1 and TSC2). The activated TSC complex then functions as a GTPase-activating protein (GAP) for the small GTPase Rheb, converting it to its inactive GDP-bound state. This prevents Rheb from activating mTORC1.

-

Regulatory Associated Protein of mTOR (Raptor): AMPK can also directly phosphorylate Raptor, a key component of the mTORC1 complex, contributing to its inhibition.

The inhibition of mTORC1 leads to reduced phosphorylation of its downstream targets, S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in decreased protein synthesis and cell growth.

Modulation of Lipid Metabolism

Metformin exerts favorable effects on lipid profiles, which are also mediated by AMPK.

-

Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. This reduces the production of malonyl-CoA, leading to decreased de novo lipogenesis and increased fatty acid oxidation.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): Metformin suppresses the expression of SREBP-1c, a key transcription factor for lipogenic genes. This effect is, at least in part, AMPK-dependent.

Anti-Inflammatory Effects

Metformin has demonstrated anti-inflammatory properties, largely through the AMPK-mediated inhibition of the pro-inflammatory transcription factor, Nuclear Factor kappa B (NF-κB). Activated AMPK can interfere with the NF-κB signaling pathway at multiple levels, including the inhibition of IκB kinase (IKK) activity, which is required for the activation of NF-κB.

Figure 1: AMPK-Dependent Signaling Pathways of Metformin.

AMPK-Independent Signaling Pathways

While AMPK activation is a major hub for metformin's actions, several key downstream effects occur independently of this kinase. These mechanisms are often observed at different concentrations of metformin and contribute significantly to its overall therapeutic profile.

Redox-Mediated Inhibition of Gluconeogenesis

At therapeutic concentrations, metformin can inhibit hepatic gluconeogenesis by altering the cellular redox state, independent of significant changes in the AMP/ATP ratio.

-

Inhibition of mitochondrial Glycerophosphate Dehydrogenase (mGPDH): Metformin non-competitively inhibits mGPDH, a key enzyme in the glycerol-phosphate shuttle. This shuttle is crucial for transferring reducing equivalents (NADH) from the cytoplasm to the mitochondria. Inhibition of mGPDH leads to an accumulation of cytosolic NADH and a more reduced cytosolic redox state (increased NADH/NAD+ ratio). This change in redox balance decreases the conversion of lactate (B86563) and glycerol (B35011) into glucose, thereby suppressing gluconeogenesis.

Regulation of mTORC1 Signaling

Metformin can inhibit mTORC1 through mechanisms that do not require AMPK.

-

Rag GTPase-Dependent Inhibition: Metformin has been shown to inhibit mTORC1 in a Rag GTPase-dependent manner. This mechanism involves the lysosome and disrupts the amino acid sensing pathway that activates mTORC1, independent of cellular energy status.

-

REDD1-Mediated Inhibition: Metformin can increase the expression of REDD1 (Regulated in Development and DNA Damage Response 1), a negative regulator of mTOR. REDD1 acts by preventing the inhibitory association of TSC2 with 14-3-3 proteins, thereby allowing TSC2 to suppress Rheb and mTORC1. This pathway can be activated in a p53-dependent manner.

Direct Effects on Mitochondrial Respiration

The foundational action of metformin is the mild and transient inhibition of Complex I of the electron transport chain. While this is the primary trigger for AMPK activation at higher doses, at lower, clinically relevant concentrations, the resulting shift in cellular redox state (as described with mGPDH inhibition) may be a more dominant mechanism for inhibiting gluconeogenesis than a substantial drop in ATP levels.

Figure 2: AMPK-Independent Signaling Pathways of Metformin.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, demonstrating the dose- and time-dependent effects of metformin on key components of its downstream signaling pathways.

Table 1: Effects of Metformin on Protein Phosphorylation and Activity

| Target Protein | Cell/Tissue Type | Metformin Concentration | Duration | Observed Effect | Citation(s) |

| AMPKα (p-Thr172) | Bovine Mammary Epithelial Cells | 1 mM | 12 h | Significant increase in p-AMPK/Total AMPK ratio | |

| AMPKα (p-Thr172) | Primary Human Hepatocytes | > 0.2 mM | 5 h | Dose-dependent increase in phosphorylation | |

| ACC (p-Ser79) | Bovine Mammary Epithelial Cells | 1 mM | 12 h | Significant increase in p-ACC/Total ACC ratio | |

| S6K1 (p-Thr389) | Mouse Liver | 200-250 mg/kg (in vivo) | Acute | Strong suppression of phosphorylation | |

| S6 Ribosomal Protein | LNCaP Prostate Cancer Cells | 5 mM | 8 h | Strong decrease in phosphorylation | |

| NF-κB (p65 subunit) | HUVECs | 3-10 mM | 30 min | Dose-dependent suppression of TNF-α induced activation |

Table 2: Effects of Metformin on Gene and Protein Expression

| Gene/Protein | Cell/Tissue Type | Metformin Concentration | Duration | Observed Effect | Citation(s) |

| G6Pase (mRNA) | Mouse Primary Hepatocytes | 1 mM | 48 h | Significant downregulation | |

| PEPCK (mRNA) | Mouse Primary Hepatocytes | 1 mM | 48 h | Significant downregulation | |

| PGC-1α (mRNA) | Mouse Primary Hepatocytes | 1 mM | 48 h | ~3-fold increase | |

| SREBP-1c (mRNA) | Rat FaO Hepatoma Cells | 0-5 mM | - | Dose-dependent downregulation | |

| SRC-2 (mRNA) | Rat FaO Hepatoma Cells | 0-5 mM | - | Dose-dependent downregulation | |

| REDD1 (mRNA & protein) | LNCaP Prostate Cancer Cells | 5 mM | 24 h | Significant increase |

Table 3: Effects of Metformin on Metabolism and Cellular State

| Parameter | Cell/Tissue Type | Metformin Concentration | Duration | Observed Effect | Citation(s) |

| Protein Synthesis | Primary Mouse Hepatocytes | 0.5-2 mM | 5 h | Up to 75% decrease | |

| NAD+/NADH Ratio | MCF7 Breast Cancer Cells | 20 mM | - | Significant decrease | |

| Cellular ATP Levels | MCF7 Breast Cancer Cells | 20 mM | - | ~50% reduction | |

| Total Cholesterol | T2D Patients | - | 90 days | 215.8 mg/dl to 158.2 mg/dl | |

| LDL-C | T2D Patients | - | 90 days | Significant reduction | |

| Triglycerides | T2D Patients | - | 90 days | Significant reduction |

Detailed Experimental Protocols

Accurate investigation of metformin's effects on downstream signaling pathways requires robust and standardized experimental methodologies. Below are detailed protocols for key assays.

Western Blotting for AMPK and ACC Phosphorylation

This protocol is used to determine the activation state of AMPK and the activity of its direct downstream target ACC by measuring their phosphorylation levels relative to the total protein amounts.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, C2C12, or primary hepatocytes) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of metformin (e.g., 0.1 - 5 mM) for a specified duration (e.g., 1 - 24 hours). Include a vehicle-treated control.

-

-

Cell Lysis:

-

After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Electrotransfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the signal using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and the loading control.

-

Figure 3: Generalized Experimental Workflow for Metformin Studies.

Seahorse XF Cell Mito Stress Test

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, to assess metformin's effect on mitochondrial function.

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Incubate overnight to allow for cell attachment.

-

-

Sensor Cartridge Hydration:

-

One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ incubator at 37°C.

-

-

Assay Preparation:

-

On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose.

-

Add the final volume of assay medium to each well and incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Prepare metformin and other mitochondrial inhibitors (oligomycin, FCCP, rotenone (B1679576)/antimycin A) in assay medium at desired concentrations for injection. Load them into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Start the assay protocol. The instrument will measure basal OCR before sequentially injecting metformin (or vehicle), oligomycin, FCCP, and finally a mixture of rotenone and antimycin A.

-

-

Data Analysis:

-

The Seahorse software calculates OCR in real-time.

-

Normalize the OCR data to cell number or protein concentration per well.

-

Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare the effects of metformin treatment to the vehicle control.

-

2-NBDG Glucose Uptake Assay

This cell-based assay uses the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to measure glucose uptake.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in a 24- or 96-well black, clear-bottom plate.

-

Once cells have reached the desired differentiation state, treat with metformin for the desired time and concentration in serum-free medium. Include a positive control (e.g., insulin) and a negative control (vehicle).

-

-

Glucose Starvation:

-

Remove the treatment medium and wash the cells twice with warm PBS.

-

Incubate the cells in glucose-free Krebs-Ringer Phosphate buffer for 30-60 minutes at 37°C.

-

-

2-NBDG Incubation:

-

Add 2-NBDG to the glucose-free buffer at a final concentration of 50-100 µM.

-

Incubate the cells for 10-30 minutes at 37°C.

-

-

Signal Termination and Measurement:

-

Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.

-

Add PBS or a suitable lysis buffer to each well.

-

Measure the fluorescence using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

-

-

Data Normalization:

-

After reading the fluorescence, quantify the total protein content in each well (e.g., using a BCA or Bradford assay) to normalize the glucose uptake values.

-

Conclusion

The downstream signaling pathways of metformin are complex and multifaceted, extending far beyond its initial characterization as a simple AMPK activator. While AMPK-dependent pathways governing hepatic gluconeogenesis, mTORC1 signaling, lipid metabolism, and inflammation remain central to its therapeutic effects, AMPK-independent mechanisms, such as the modulation of cellular redox state and the regulation of mTORC1 via REDD1 and Rag GTPases, are increasingly recognized as critical contributors.

This technical guide provides a framework for understanding these intricate networks. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research into the pleiotropic actions of this remarkable drug and aiding in the development of novel therapeutics that target these key metabolic and signaling nodes. A deeper understanding of these pathways will continue to unlock the full therapeutic potential of metformin in diabetes, cancer, and beyond.

Metformin's Influence on Mitochondrial Respiratory Chain Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary